molecular formula C16H23N5O2S B6774440 N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanamide

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanamide

Cat. No.: B6774440
M. Wt: 349.5 g/mol
InChI Key: VOAFGABQHBWRBZ-UHFFFAOYSA-N
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Description

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanamide is a complex organic compound that features a unique combination of imidazole, piperidine, and thiazole moieties

Properties

IUPAC Name

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2S/c1-12-11-24-16(23)21(12)9-5-14(22)18-13-3-7-20(8-4-13)15-17-6-10-19(15)2/h6,10-11,13H,3-5,7-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAFGABQHBWRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=O)N1CCC(=O)NC2CCN(CC2)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole and piperidine intermediates, followed by their coupling with the thiazole derivative. Key steps include:

    Formation of the Imidazole Intermediate: This involves the reaction of methylamine with glyoxal and ammonia under acidic conditions to form 1-methylimidazole.

    Synthesis of the Piperidine Intermediate: The piperidine ring is synthesized through the hydrogenation of pyridine derivatives.

    Coupling Reaction: The imidazole and piperidine intermediates are coupled with a thiazole derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanamide involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to metal ions and enzymes, modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanamide: shares similarities with other imidazole and thiazole-containing compounds such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound in research and industrial applications.

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